4H-1-Benzopyran-4-one, 2,3-dihydro-6-(methylthio)-
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Overview
Description
4H-1-Benzopyran-4-one, 2,3-dihydro-6-(methylthio)- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This particular compound features a methylthio group at the 6th position, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 2,3-dihydro-6-(methylthio)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-hydroxyacetophenone with a suitable thioether reagent under acidic or basic conditions to form the desired benzopyran structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one, 2,3-dihydro-6-(methylthio)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzopyran ring can be reduced to form alcohols.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Scientific Research Applications
4H-1-Benzopyran-4-one, 2,3-dihydro-6-(methylthio)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 2,3-dihydro-6-(methylthio)- involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways. The exact mechanism can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one: Lacks the methylthio group and has different chemical properties.
2,3-Dihydro-4H-pyran-4-one: A simpler structure without the benzene ring.
Chroman-4-one: Another benzopyran derivative with different substituents.
Uniqueness
4H-1-Benzopyran-4-one, 2,3-dihydro-6-(methylthio)- is unique due to the presence of the methylthio group, which can significantly alter its chemical reactivity and biological activity compared to other benzopyran derivatives.
Properties
IUPAC Name |
6-methylsulfanyl-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c1-13-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6H,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMGZBHQUMRPJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)OCCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20533289 |
Source
|
Record name | 6-(Methylsulfanyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20533289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18385-67-6 |
Source
|
Record name | 6-(Methylsulfanyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20533289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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